(E)-2-amino-N'-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide
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Overview
Description
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the reduced form of the Schiff base.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide has several scientific research applications:
Nonlinear Optics: The compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical switching, data storage, and photonics.
Medicinal Chemistry: Schiff bases, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound’s ability to form crystals with unique optical properties makes it valuable in the development of new materials for electronic and photonic devices.
Mechanism of Action
The mechanism of action of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide involves its interaction with molecular targets through its Schiff base moiety. The C=N bond can interact with various biological molecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound can interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-(dimethylamino)benzylidene)isonicotinohydrazide: Another Schiff base with similar optical properties.
(E)-N’-(4-(dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Exhibits similar nonlinear optical properties and has been studied for its antibacterial activity.
Uniqueness
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is unique due to its specific combination of a thiazole ring and a Schiff base moiety, which imparts distinct optical and biological properties. Its ability to form stable crystals with high nonlinear optical susceptibility makes it particularly valuable in photonics and optoelectronics .
Properties
IUPAC Name |
2-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-9-12(21-14(15)17-9)13(20)18-16-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17)(H,18,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIIKIRLAGYVOV-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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